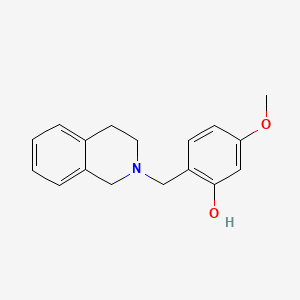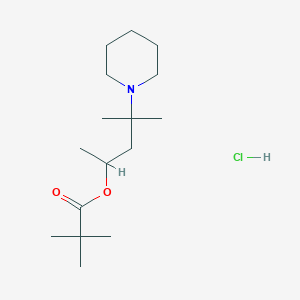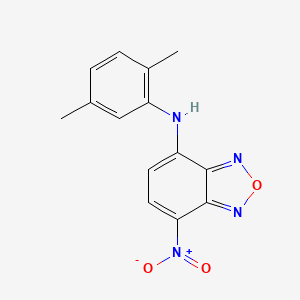![molecular formula C22H34FN3O2 B5081974 1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one](/img/structure/B5081974.png)
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and a piperidine ring substituted with a fluoro-methoxyphenyl group, connected by a propanone linker.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one can be compared with similar compounds such as:
1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride: A compound with a similar piperazine ring structure but different functional groups.
2-(Piperazin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone: Another compound with a piperazine ring and a substituted phenyl group, but with different substituents and linker structures.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O2/c1-3-24-12-14-26(15-13-24)22(27)7-5-18-8-10-25(11-9-18)17-19-4-6-20(23)21(16-19)28-2/h4,6,16,18H,3,5,7-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMGQSEGQHDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC(=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B5081891.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5081897.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
![3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5081917.png)
![ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclohexane]-10-carboxylate](/img/structure/B5081921.png)

![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)

![(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B5081950.png)


![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
